molecular formula C11H26Cl2N2O B3807469 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate

4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate

Cat. No.: B3807469
M. Wt: 273.24 g/mol
InChI Key: LVWOFYKOGDMZTH-UHFFFAOYSA-N
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Description

4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is a synthetic organic compound. Characterized by its complex structure involving a piperidine ring substituted by a pyrrolidine moiety, this compound finds applications in various fields due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate typically involves multi-step organic reactions:

  • Formation of Piperidine Ring: : Begins with the cyclization of appropriate precursors to form the piperidine ring.

  • Pyrrolidine Substitution: : The piperidine ring is then subjected to a substitution reaction to attach the pyrrolidine group at the 1-position.

  • Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the dihydrochloride salt, and it is then hydrated.

Industrial Production Methods

In an industrial setting, large-scale production of this compound involves optimization of reaction conditions to maximize yield and purity:

  • Batch Reactors: : Utilized to control reaction parameters like temperature, pressure, and reaction time.

  • Purification: : Recrystallization and distillation methods are employed to purify the final product, ensuring the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate undergoes several chemical reactions, including:

  • Oxidation: : Yields products with higher oxidation states, often involving reagents like potassium permanganate or chromic acid.

  • Reduction: : Involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.

  • Substitution: : Particularly nucleophilic substitutions, where the pyrrolidine or piperidine moiety can be replaced by other groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the type of reaction:

  • Oxidation Products: : Often carboxylated derivatives.

  • Reduction Products: : Yield alcohols or amines.

  • Substitution Products: : Variety of substituted piperidines or pyrrolidines.

Scientific Research Applications

4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is utilized in multiple scientific domains:

  • Chemistry: : As an intermediate in organic synthesis and catalyst in polymerization reactions.

  • Biology: : As a probe to study receptor-ligand interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

  • Industry: : Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is complex:

  • Molecular Targets: : The compound primarily interacts with specific receptors or enzymes, modulating their activity.

  • Pathways Involved: : Engages in pathways related to neurotransmission or cellular signaling, potentially altering physiological responses.

Comparison with Similar Compounds

When compared to other similar compounds, 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate stands out due to its unique structure and reactivity:

  • Similar Compounds: : Piperidine derivatives, pyrrolidine-based compounds, and other heterocyclic amines.

  • Uniqueness: : The combination of a piperidine ring and a pyrrolidine substituent imparts distinctive chemical properties and biological activities, making it valuable for various applications.

So, there it is—a comprehensive look at this compound! Anything else?

Properties

IUPAC Name

4-(1-pyrrolidin-1-ylethyl)piperidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH.H2O/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11;;;/h10-12H,2-9H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWOFYKOGDMZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)N2CCCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Reactant of Route 2
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Reactant of Route 3
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Reactant of Route 4
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Reactant of Route 5
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Reactant of Route 6
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate

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